molecular formula C10H11BrN2O2 B8153015 1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol

1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol

Cat. No.: B8153015
M. Wt: 271.11 g/mol
InChI Key: GODKKYGSYYOXDH-UHFFFAOYSA-N
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Description

1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a hydroxyl group and at the 1-position with a 2-bromopyridine-4-carbonyl moiety. Its molecular formula is C₁₀H₁₁BrN₂O₂, with a molecular weight of 271.12 g/mol . The compound exists in enantiomeric forms (e.g., (3R)-configuration) and is often synthesized for applications in medicinal chemistry, particularly as a building block for drug candidates targeting enzymes or receptors .

Properties

IUPAC Name

(2-bromopyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODKKYGSYYOXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromopyridine and pyrrolidin-3-ol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the 2-bromopyridine-4-carbonyl chloride and pyrrolidin-3-ol.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.

Chemical Reactions Analysis

1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications References
This compound C₁₀H₁₁BrN₂O₂ 271.12 Bromopyridine carbonyl, pyrrolidine ring, hydroxyl group at C3 Drug intermediates, enzyme inhibitors
1-(3-Chloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 Chlorobenzyl group, pyrrolidine ring, hydroxyl group at C3 Not specified; likely synthetic intermediate
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol C₉H₁₂ClN₃O 204.22 Chloropyrimidine, piperidine ring (6-membered), hydroxyl group at C3 Unclear; structural diversity in drug design
(3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride C₁₀H₁₇Cl₂N₅O 294.18 Aminopyrimidine, aminomethyl group, dihydrochloride salt Potential kinase inhibitors or antivirals
(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol C₁₃H₁₉FN₂O 238.30 Fluorophenyl group, methylaminoethyl chain, stereospecific configuration Neurological or receptor-targeting agents

Structural and Functional Analysis

Core Heterocycle Differences
  • Pyrrolidine vs.
  • Bromopyridine Carbonyl vs. Chlorobenzyl : The bromopyridine group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance electrophilic reactivity compared to the chlorobenzyl group in 1-(3-chloro-benzyl)-pyrrolidin-3-ol .
Substituent Effects
  • For instance, fluorophenyl groups (as in ) increase lipophilicity but reduce steric hindrance compared to bromopyridine.
  • Hydroxyl Group Positioning : The hydroxyl group at C3 in pyrrolidin-3-ol derivatives is critical for hydrogen bonding. In dihydrochloride salts (e.g., ), protonation enhances solubility but may reduce membrane permeability.
Stereochemical Considerations
  • The (3R)-enantiomer of this compound may exhibit distinct biological activity compared to its (3S)-counterpart or racemic mixtures, as seen in stereospecific antiviral oxadiazole derivatives (e.g., compounds 1a and 1b in ).

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